

A Comprehensive Technical Guide to the Physical Properties of Dipentyl Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentyl carbonate*

Cat. No.: *B1330105*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **dipentyl carbonate**. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in research and development. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a workflow diagram for physical property characterization.

Core Physical Properties

Dipentyl carbonate, also known as diamyl carbonate, is a dialkyl carbonate ester. Its physical characteristics are crucial for its handling, application, and use in chemical synthesis and various formulations.

Summary of Physical Properties

The physical properties of **dipentyl carbonate** are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values; where applicable, a range of reported values is provided.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O ₃	[1][2][3]
Molecular Weight	202.29 g/mol	[1][2][3]
Boiling Point	239 °C to 247.2 °C at 760 mmHg	[1][2]
Density	0.912 to 0.919 g/cm ³	[1][2]
Refractive Index	1.421	[2]
Melting Point	Not available	[1]
Viscosity	Data not available	
Solubility	Soluble in organic solvents.	
Appearance	Data not available	[1]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for **dipentyl carbonate** are not readily available in the public domain, the following are detailed, standard methodologies for determining the key physical properties of liquid organic compounds like **dipentyl carbonate**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like **dipentyl carbonate**, several methods can be employed.

Method: Distillation[4][5]

This method is suitable when a relatively larger sample volume (> 5 mL) is available and purification is also desired.[4]

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

- Procedure:

- Place the **dipentyl carbonate** sample in the distillation flask along with a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[\[1\]](#)
- Begin heating the flask gently.
- Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
- Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be accurately determined using a pycnometer or a digital density meter.

Method: Pycnometer[\[6\]](#)

- Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.
- Procedure:
 - Clean and dry the pycnometer thoroughly and weigh it empty (m_1).
 - Fill the pycnometer with distilled water of a known temperature and weigh it (m_2). The density of water at this temperature (ρ_{water}) is known.
 - Empty and dry the pycnometer, then fill it with the **dipentyl carbonate** sample and weigh it (m_3).
 - The volume of the pycnometer (V) is calculated as: $V = (m_2 - m_1) / \rho_{\text{water}}$.

- The density of the **dipentyl carbonate** (ρ_{sample}) is then calculated as: $\rho_{\text{sample}} = (m_3 - m_1) / V$.

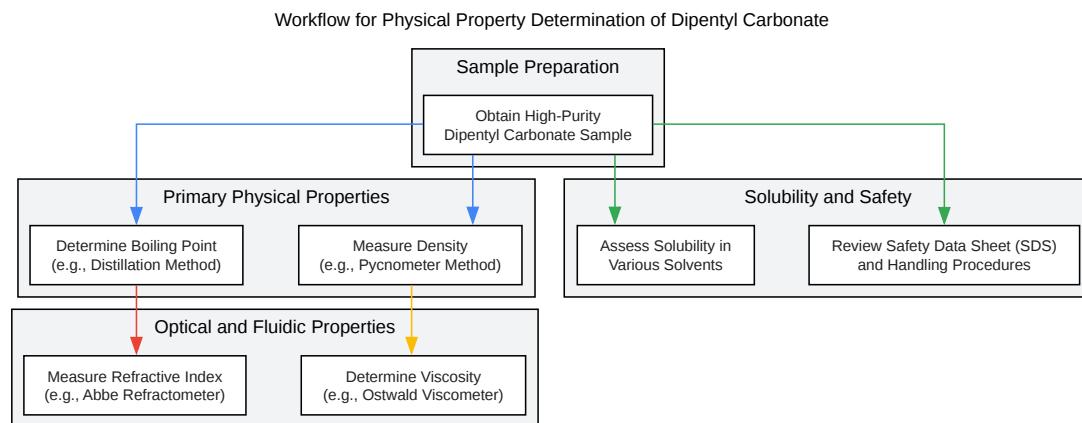
Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature and wavelength dependent.

Method: Abbe Refractometer[[7](#)]

- Apparatus: Abbe refractometer, light source (typically a sodium lamp, 589 nm), and a temperature-controlled water bath.
- Procedure:
 - Calibrate the refractometer using a standard sample with a known refractive index.
 - Ensure the prism surfaces are clean.
 - Place a few drops of the **dipentyl carbonate** sample onto the prism.
 - Close the prism and allow the sample to reach the desired temperature (commonly 20°C or 25°C).
 - Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
 - Read the refractive index from the instrument's scale.
 - Record the temperature at which the measurement was taken.

Determination of Viscosity


Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like **dipentyl carbonate**, a capillary viscometer is commonly used.

Method: Ostwald Viscometer[[2](#)][[3](#)]

- Apparatus: Ostwald viscometer, temperature-controlled water bath, stopwatch, and a reference liquid with known viscosity (e.g., water).
- Procedure:
 - Clean and dry the viscometer.
 - Introduce a precise volume of the reference liquid into the viscometer and place it in the temperature-controlled bath to equilibrate.
 - Draw the liquid up through the capillary tube to above the upper mark.
 - Measure the time (t_{ref}) it takes for the liquid meniscus to fall from the upper to the lower mark.
 - Repeat the procedure with **dipentyl carbonate** to get the time of flow (t_{sample}).
 - The viscosity of the **dipentyl carbonate** (η_{sample}) can be calculated using the following equation, where ρ represents density: $(\eta_{sample} / \eta_{ref}) = (\rho_{sample} * t_{sample}) / (\rho_{ref} * t_{ref})$.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like **dipentyl carbonate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for characterizing the physical properties of **dipentyl carbonate**.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling **dipentyl carbonate**. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. General safety practices for organic carbonates include:

- Working in a well-ventilated area.
- Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Avoiding inhalation of vapors and contact with skin and eyes.

- Storing in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. chemconnections.org [chemconnections.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Dipentyl Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330105#physical-properties-of-dipentyl-carbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com